molecular formula C24H41KO6 B12670226 Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate CAS No. 94313-69-6

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate

Cat. No.: B12670226
CAS No.: 94313-69-6
M. Wt: 464.7 g/mol
InChI Key: YABKNCWCSBZRHX-AFEZEDKISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is a chemical compound that belongs to the class of oleate esters. This compound is characterized by its unique structure, which includes a potassium ion, a carboxylatoethoxy group, and an oleate moiety. It is often used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves the esterification of oleic acid with an appropriate alcohol, followed by the introduction of a potassium ion. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the formulation of cosmetics, detergents, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
  • Calcium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
  • Magnesium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate

Uniqueness

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is unique due to its potassium ion, which imparts specific chemical properties such as solubility and reactivity. Compared to its sodium, calcium, and magnesium counterparts, the potassium variant may exhibit different biological activities and industrial applications, making it a valuable compound for various research and commercial purposes.

Properties

CAS No.

94313-69-6

Molecular Formula

C24H41KO6

Molecular Weight

464.7 g/mol

IUPAC Name

potassium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate

InChI

InChI=1S/C24H42O6.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-;

InChI Key

YABKNCWCSBZRHX-AFEZEDKISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.